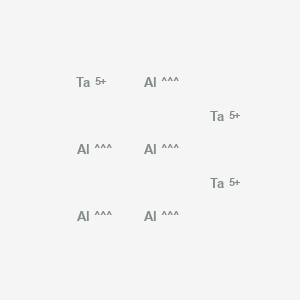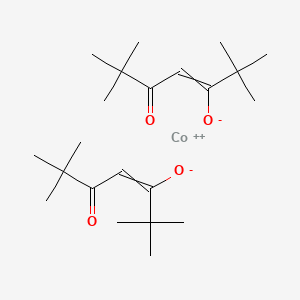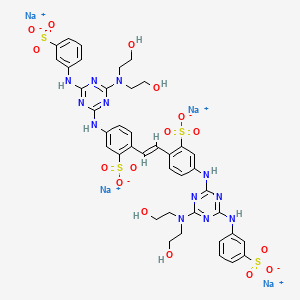
TANTALUM ALUMINIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum aluminide is an intermetallic compound composed of tantalum and aluminum. It is known for its high melting point, excellent oxidation resistance, and good mechanical properties at elevated temperatures. These characteristics make it a valuable material for various high-temperature applications, particularly in the aerospace and automotive industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tantalum aluminide can be synthesized through several methods, including:
Powder Metallurgy: This involves mixing tantalum and aluminum powders, followed by compaction and sintering at high temperatures to form the intermetallic compound.
Self-Propagating High-Temperature Synthesis (SHS): This method involves initiating a highly exothermic reaction between tantalum and aluminum powders, leading to the formation of this compound.
Arc Melting: Tantalum and aluminum are melted together in an arc furnace to produce the intermetallic compound.
Industrial Production Methods
In industrial settings, this compound is often produced using advanced manufacturing techniques such as:
Additive Manufacturing: Techniques like electron beam melting (EBM) and selective laser melting (SLM) are used to fabricate complex components from this compound powders.
Casting and Melting: Traditional casting methods are employed to produce large components, followed by heat treatment to achieve the desired microstructure and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum aluminide undergoes various chemical reactions, including:
Oxidation: this compound exhibits excellent oxidation resistance due to the formation of a protective aluminum oxide layer on its surface.
Reduction: Under certain conditions, this compound can be reduced to its constituent elements.
Substitution: this compound can participate in substitution reactions where other elements replace tantalum or aluminum in the compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Can be achieved using strong reducing agents such as hydrogen or carbon at elevated temperatures.
Substitution: Requires specific reagents and conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of aluminum oxide (Al2O3) and tantalum oxide (Ta2O5).
Reduction: Production of elemental tantalum and aluminum.
Substitution: Formation of new intermetallic compounds with substituted elements.
Applications De Recherche Scientifique
Tantalum aluminide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and resistance to corrosion.
Biology: Investigated for potential use in biomedical implants and devices due to its biocompatibility.
Medicine: Explored for use in medical devices and instruments that require high strength and resistance to wear.
Industry: Widely used in the aerospace and automotive industries for components that operate at high temperatures, such as turbine blades and exhaust systems.
Mécanisme D'action
The mechanism by which tantalum aluminide exerts its effects is primarily due to its unique intermetallic structure. The compound’s high melting point and excellent oxidation resistance are attributed to the strong bonding between tantalum and aluminum atoms. The formation of a protective aluminum oxide layer on the surface further enhances its resistance to oxidation and corrosion. Additionally, the compound’s mechanical properties are influenced by its ordered crystal structure, which provides high strength and stability at elevated temperatures.
Comparaison Avec Des Composés Similaires
Tantalum aluminide can be compared with other similar intermetallic compounds, such as:
Titanium Aluminide (TiAl): Known for its high strength-to-weight ratio and excellent high-temperature properties, making it suitable for aerospace applications.
Nickel Aluminide (NiAl): Exhibits good oxidation resistance and high-temperature strength, commonly used in turbine blades and other high-temperature components.
Iron Aluminide (FeAl): Offers good corrosion resistance and moderate high-temperature strength, used in various industrial applications.
Uniqueness of this compound
This compound stands out due to its exceptional oxidation resistance and high melting point, making it particularly suitable for applications that require long-term stability at elevated temperatures. Its unique combination of properties makes it a valuable material for advanced engineering applications.
Propriétés
InChI |
InChI=1S/5Al.3Ta/q;;;;;3*+5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLASKOGAYVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Ta+5].[Ta+5].[Ta+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5Ta3+15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7513 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










